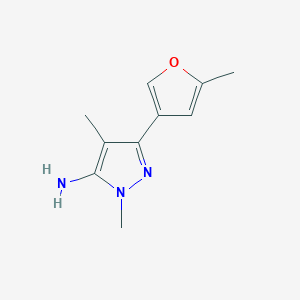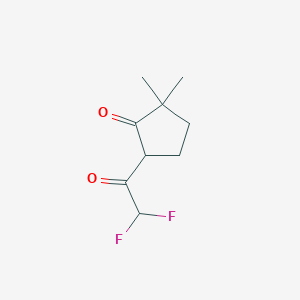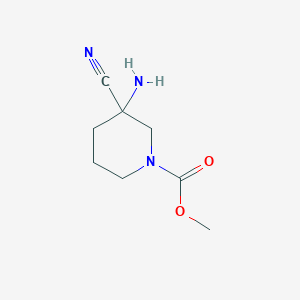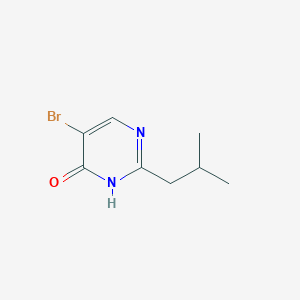
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a bromine atom at the 5th position and a 2-methylpropyl group at the 2nd position of the dihydropyrimidin-4-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2-methylpropylamine with a brominated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, amination, and cyclization steps, each optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted pyrimidin-4-one derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydropyrimidin-4-one ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but lacks the 2-methylpropyl group.
5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane: Contains a nitro group and a different ring structure.
Uniqueness
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
5-bromo-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)3-7-10-4-6(9)8(12)11-7/h4-5H,3H2,1-2H3,(H,10,11,12) |
Clé InChI |
FHKVJFFGCCYLBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC=C(C(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


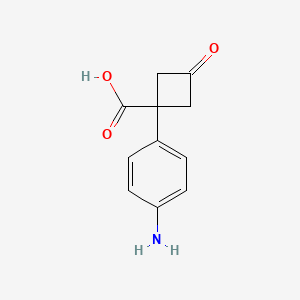
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)

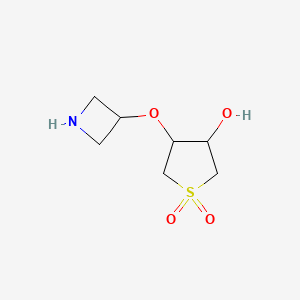
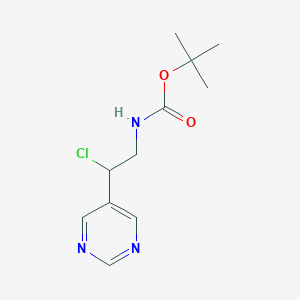
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
